molecular formula C10H16N2O2S B2482221 2,3,5,6-Tetramethylbenzenesulfonohydrazide CAS No. 869947-09-1

2,3,5,6-Tetramethylbenzenesulfonohydrazide

Cat. No.: B2482221
CAS No.: 869947-09-1
M. Wt: 228.31
InChI Key: GFXMTBMOSXPILB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,3,5,6-Tetramethylbenzenesulfonohydrazide typically involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

2,3,5,6-Tetramethylbenzenesulfonohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

2,3,5,6-Tetramethylbenzenesulfonohydrazide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound can be used in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetramethylbenzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonohydrazide group can form stable complexes with metal ions or other biomolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2,3,5,6-Tetramethylbenzenesulfonohydrazide can be compared with other sulfonohydrazide compounds, such as:

Properties

IUPAC Name

2,3,5,6-tetramethylbenzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-6-5-7(2)9(4)10(8(6)3)15(13,14)12-11/h5,12H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXMTBMOSXPILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NN)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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